((2R,3S,4S)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate
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Description
((2R,3S,4S)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate is a useful research compound. Its molecular formula is C20H17FO6 and its molecular weight is 372.348. The purity is usually 95%.
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Scientific Research Applications
RNA and DNA Synthesis
The compound has been utilized in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. This process is fundamental for the solid-phase synthesis of RNA and DNA-RNA mixtures, providing a pathway to synthesize oligoribonucleotides on silica gel solid support. The protection of ribonucleosides using 2'-benzoates has facilitated the preparation and isolation of DNA and RNA mixtures, highlighting the compound's significance in genetic engineering and research (Kempe et al., 1982).
Photopolymerization
This compound is also explored in the context of photopolymerization. A derivative, featuring a chromophore group linked to the aminoxyl function, has been proposed as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This process is crucial for manipulating the photophysical or photochemical properties of starting chromophores and has applications in material sciences, particularly in developing new materials with specific light-responsive properties (Guillaneuf et al., 2010).
Influenza Virus Inhibition
The compound has been identified as a potent influenza virus inhibitor. Its derivatives have shown promise in combating influenza virus infection, a significant health concern. Through synthesizing and evaluating a series of C-3' modified ribose nucleosides, researchers have opened new avenues for influenza treatment, underscoring the compound's therapeutic potential (Vedula et al., 2010).
Corrosion Inhibition
In the field of material science, the compound's derivatives have been studied for their corrosion inhibition properties. They have been theoretically and experimentally shown to protect mild steel against corrosion in acidic media, marking their significance in industrial applications where corrosion resistance is crucial (Arrousse et al., 2021).
Antitumor Activities
In medical research, derivatives of this compound have been synthesized and evaluated as potential antitumor agents. These derivatives have shown promising activity against tumor cell lines, particularly in leukemia and breast cancer, by inhibiting tubulin polymerization. This research indicates the compound's potential in developing new cancer therapies (Pieters et al., 1999).
Properties
IUPAC Name |
[(2R,3S,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16+,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYMZJNLWKCSO-GUXCAODWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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